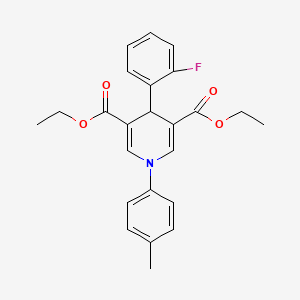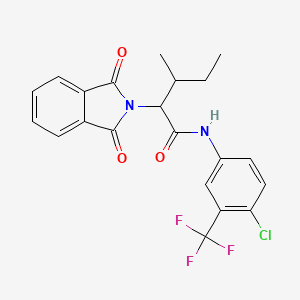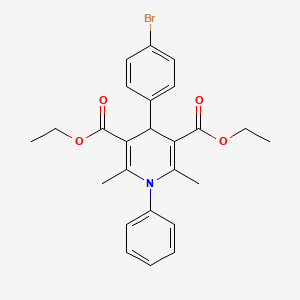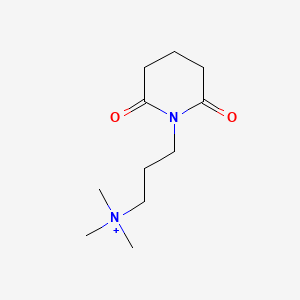![molecular formula C26H30N4O2S B11647874 4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B11647874.png)
4-methyl-N-(2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMBI-H , is a compound with diverse applications in materials science and research. It serves as an air-stable n-type dopant for various electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . Its chemical structure features a benzimidazole core functionalized with a sulfonamide group and a pentyl substituent.
準備方法
Synthetic Routes: DMBI-H can be synthesized through various routes. One efficient method involves the reaction of 2,3-dihydro-1,3-dimethyl-1H-benzimidazole (DMBI) with a suitable sulfonating agent. The sulfonamide group is introduced during this step. The overall synthetic pathway ensures the incorporation of the methyl and pentyl substituents .
Reaction Conditions: The specific reaction conditions for DMBI-H synthesis may vary, but typically involve mild temperatures, solvent-based reactions, and appropriate catalysts. Optimization of reaction parameters ensures high yield and purity.
Industrial Production: While DMBI-H is commonly synthesized in research laboratories, industrial-scale production methods may involve continuous flow processes or large-scale batch reactions. Ensuring reproducibility and scalability is crucial for commercial applications.
化学反応の分析
Reactivity: DMBI-H can undergo various chemical reactions:
Oxidation: It may participate in oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes can yield reduced forms of DMBI-H.
Substitution: Substituent modifications can occur, affecting its properties.
Common Reagents and Conditions: Reagents such as oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and Lewis acids/bases are commonly employed. Reaction conditions depend on the specific transformation.
Major Products: The major products of DMBI-H reactions include derivatives with altered electronic properties, solubility, or functional groups.
科学的研究の応用
DMBI-H finds applications in:
Materials Science: As a dopant in OTFTs and PSCs, enhancing charge transport and device performance.
Biological Research: Its decomposition product acts as a nucleating agent, boosting conductivity in doped polymer films .
Industry: Used in OLEDs for efficient light emission.
作用機序
The exact mechanism by which DMBI-H exerts its effects depends on the specific application. It interacts with molecular targets (e.g., semiconductor polymers, organic materials) and modulates charge transport, energy levels, and device behavior.
類似化合物との比較
DMBI-H’s uniqueness lies in its specific structure, combining benzimidazole, sulfonamide, and alkyl substituents. Similar compounds include other benzimidazole derivatives used in organic electronics and materials science.
特性
分子式 |
C26H30N4O2S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
4-methyl-N-[2-[[(1-pentylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H30N4O2S/c1-3-4-9-18-30-25-13-8-7-12-24(25)28-26(30)27-19-21-10-5-6-11-23(21)29-33(31,32)22-16-14-20(2)15-17-22/h5-8,10-17,29H,3-4,9,18-19H2,1-2H3,(H,27,28) |
InChIキー |
AMJBNVBAVDOANH-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11647798.png)
![N-[(5E)-5-(6-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B11647799.png)

![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)

![2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11647823.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647831.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647853.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647864.png)
![7-tert-butyl-2-(ethylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647870.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647882.png)
